({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine
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Overview
Description
The compound ({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine is a complex organic molecule featuring a thiophene ring, a pyrazole ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine typically involves multiple steps, starting with the formation of the thiophene and pyrazole rings. The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrazole ring can be formed through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization steps and large-scale sulfonation processes .
Chemical Reactions Analysis
Types of Reactions
({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine: can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Amines, alcohols, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine: has several applications in scientific research:
Mechanism of Action
The mechanism of action of ({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or activating their functions . The sulfamoyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as suprofen and articaine, which have similar structural features and pharmacological properties.
Pyrazole derivatives: Such as celecoxib, which is used as an anti-inflammatory drug.
Uniqueness
({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine: is unique due to the combination of the thiophene and pyrazole rings with the sulfamoyl group, which imparts distinct chemical and biological properties .
Biological Activity
The compound ({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine is a complex organic molecule featuring a unique combination of functional groups, including a pyrazole ring and a thiophene moiety. This structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Synthesis
The molecular formula for this compound is C15H22N4O3S, highlighting its diverse functional groups that may contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole and thiophene rings through specific coupling reactions and amidation processes.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. For instance, compounds with similar structures have shown inhibition capabilities towards enzymes like cathepsin B and viral proteins, which could be relevant for therapeutic applications .
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, a series of 5-nitroindazole derivatives demonstrated moderate antineoplastic activity against various cancer cell lines, suggesting that similar pyrazole derivatives could possess comparable effects . The structure-activity relationship (SAR) analysis has shown that modifications on the pyrazole ring can enhance cytotoxicity against cancer cells.
Antimicrobial Properties
Compounds containing thiophene and pyrazole rings have been investigated for their antimicrobial activities. Some studies reported that certain derivatives exhibited potent antibacterial effects against various strains, including those resistant to conventional antibiotics. This suggests that the compound may also share these properties, warranting further exploration in this area .
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamide derivatives has been well-documented. Compounds structurally related to this compound have shown promise in inhibiting inflammatory pathways, possibly through modulation of cytokine release or inhibition of inflammatory mediators .
Case Studies and Research Findings
Several studies have focused on related compounds to elucidate their biological activities:
- Anticancer Studies : A derivative with a similar structure was tested against HT-29 colon cancer cells, showing significant cytotoxic effects at low concentrations (IC50 values below 10 µM) indicating its potential as an anticancer agent .
- Antimicrobial Activity : A series of thiophene-containing compounds were screened against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 5 µg/mL for effective derivatives.
- Anti-inflammatory Action : In vitro assays demonstrated that certain sulfonamide derivatives inhibited the production of nitric oxide in macrophages, highlighting their anti-inflammatory potential .
Properties
IUPAC Name |
1-[2-(dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S2/c1-10-13(12-6-5-9-20-12)11(2)17(15-10)8-7-14-21(18,19)16(3)4/h5-6,9,14H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWQWHSNIGEWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)N(C)C)C)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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